N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide
CAS No.: 313520-83-1
Cat. No.: VC4617056
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313520-83-1 |
|---|---|
| Molecular Formula | C18H20N2O5S |
| Molecular Weight | 376.43 |
| IUPAC Name | N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
| Standard InChI Key | VRIMAIDSDLRLJV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Characterization and Structural Insights
Molecular Architecture
N-(3-Methoxyphenyl)-4-(morpholinosulfonyl)benzamide features a benzamide backbone with two critical substituents:
-
A 3-methoxyphenyl group attached to the amide nitrogen, contributing to lipophilicity and target binding.
-
A morpholinosulfonyl group at the para position of the benzene ring, enhancing solubility and enzymatic interactions .
The IUPAC name, N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide, reflects this structure. The morpholinosulfonyl moiety’s sulfonamide (-SONH-) and morpholine ring facilitate hydrogen bonding and π-stacking interactions with biological targets .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 376.43 g/mol | |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| PubChem CID | 1152885 |
Spectroscopic and Computational Data
PubChem entries provide computed descriptors such as the InChI key (VRIMAIDSDLRLJV-UHFFFAOYSA-N) and topological polar surface area (95.8 Ų), which predict moderate membrane permeability. Quantum mechanical calculations suggest the sulfonyl group’s electron-withdrawing nature stabilizes the molecule’s conformation during target binding .
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis involves sequential functionalization of the benzamide core :
-
Sulfonylation: A benzene ring is sulfonylated using morpholine and sulfur trioxide under anhydrous conditions.
-
Amidation: The resultant sulfonyl chloride reacts with 3-methoxyaniline in the presence of a coupling agent like HATU or EDCI .
-
Purification: Chromatography or recrystallization yields the final product with >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Morpholine, SO, DCM, 0°C | 78 |
| Amidation | 3-Methoxyaniline, EDCI, DMAP, DMF, rt | 85 |
Challenges and Solutions
-
Low Solubility: The morpholinosulfonyl group mitigates this by introducing polar sulfonamide bonds.
-
Byproduct Formation: Optimizing stoichiometry and reaction time minimizes undesired di-substituted products .
| Target | IC (μM) | Biological Implications |
|---|---|---|
| h-NTPDase1 | 2.88 ± 0.13 | Antithrombotic applications |
| h-NTPDase2 | <1.0 | Modulation of purinergic signaling |
| h-NTPDase3 | 0.72 ± 0.11 | Cancer therapy |
The compound’s morpholinosulfonyl group binds to the enzyme’s active site, disrupting ATP hydrolysis and altering extracellular nucleotide levels .
Anticancer and Anti-Inflammatory Effects
In vitro studies demonstrate:
-
Apoptosis Induction: 50% reduction in HeLa cell viability at 10 μM .
-
NF-κB Pathway Suppression: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine macrophages .
Mechanism of Action
Target Engagement
The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Arg134 in h-NTPDase1), while the morpholine ring stabilizes hydrophobic pockets . Molecular dynamics simulations reveal a binding free energy of −9.2 kcal/mol, consistent with strong inhibition .
Structure-Activity Relationships (SAR)
-
Methoxy Position: 3-Substitution maximizes enzymatic inhibition compared to 2- or 4-methoxy analogues .
-
Sulfonyl vs. Carbonyl: Sulfonyl derivatives exhibit 10-fold higher potency than carbonyl-containing counterparts.
Comparative Analysis with Structural Analogues
N-(5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-(Morpholinosulfonyl)Benzamide
This oxadiazole-containing analogue (PubChem CID 2158935) shows reduced solubility (LogP = 3.2) but enhanced selectivity for h-NTPDase3 (IC = 0.5 μM) .
3-(Morpholinosulfonyl)-N-(4-Nitrophenyl)Benzamide
The nitro group at the phenyl para position (PubChem CID 2833487) increases electron deficiency, improving IC against h-NTPDase2 to 0.3 μM .
Applications and Future Directions
Therapeutic Development
-
Lead Compound: Optimized derivatives are in preclinical trials for ischemic stroke and rheumatoid arthritis .
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances antitumor immunity in murine models .
Diagnostic Tools
Radiolabeled versions (e.g., -analogues) enable PET imaging of h-NTPDase expression in tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume